molecular formula C9H8O2S B1602644 (5-Fur-2-ylthiophen-2-yl)methanol CAS No. 868755-65-1

(5-Fur-2-ylthiophen-2-yl)methanol

Cat. No.: B1602644
CAS No.: 868755-65-1
M. Wt: 180.23 g/mol
InChI Key: NQUWBSVOCVFVGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fur-2-ylthiophen-2-yl)methanol typically involves the reaction of furan and thiophene derivatives under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the coupling and subsequent functionalization .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Fur-2-ylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid or thiophene-2-carboxylic acid, while reduction can produce (5-fur-2-ylthiophen-2-yl)methane .

Scientific Research Applications

(5-Fur-2-ylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of heterocyclic chemistry.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of (5-Fur-2-ylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The furan and thiophene rings play a crucial role in its binding affinity and specificity. The methanol group can undergo metabolic transformations, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fur-2-ylthiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure allows for diverse chemical reactivity and makes it a valuable compound in various research applications .

Properties

IUPAC Name

[5-(furan-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUWBSVOCVFVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590892
Record name [5-(Furan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-65-1
Record name [5-(Furan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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